molecular formula C8H16BrN B13662253 3-(3-Bromopropyl)piperidine

3-(3-Bromopropyl)piperidine

Cat. No.: B13662253
M. Wt: 206.12 g/mol
InChI Key: MKFFKGGDPSNXAE-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)piperidine is a chemical compound with the molecular formula C8H16BrN It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Bromopropyl)piperidine can be synthesized through the reaction of piperidine with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-propylpiperidine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: The major product is 3-propylpiperidine.

Scientific Research Applications

3-(3-Bromopropyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of neuropharmacology.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloropropyl)piperidine
  • 3-(3-Fluoropropyl)piperidine
  • 3-(3-Iodopropyl)piperidine

Uniqueness

3-(3-Bromopropyl)piperidine is unique due to the presence of the bromine atom, which is a good leaving group, making it highly reactive in nucleophilic substitution reactions. This property distinguishes it from its chloro, fluoro, and iodo analogs, which have different reactivity profiles and may require different reaction conditions.

Properties

Molecular Formula

C8H16BrN

Molecular Weight

206.12 g/mol

IUPAC Name

3-(3-bromopropyl)piperidine

InChI

InChI=1S/C8H16BrN/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-7H2

InChI Key

MKFFKGGDPSNXAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCCBr

Origin of Product

United States

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